L-3-(4-Hydroxyphenyl)alanine disodium salt hydrate
Overview
Description
L-Tyrosine disodium salt hydrate is a compound with the chemical formula C9H9NNa2O3 · xH2O. It is a polar, non-essential amino acid with a phenolic functionality. L-Tyrosine is a natural amino acid that is incorporated into proteins as directed by the genetic code. The phenolic function makes the tyrosine residue in proteins a principal recipient of reactions such as phosphorylation and dephosphorylation, which are important for cell signaling .
Preparation Methods
L-Tyrosine disodium salt hydrate can be synthesized through various methods. One common method involves the dissolution of L-Tyrosine in an extreme pH solution, either below pH 2 or above pH 9. It can also be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to achieve higher solubility . Industrial production methods often involve the use of biotechnological processes, where L-Tyrosine is produced through microbial fermentation using genetically engineered microorganisms .
Chemical Reactions Analysis
L-Tyrosine disodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: The phenolic group of L-Tyrosine can be oxidized to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.
Phosphorylation: The hydroxyl group of the phenolic ring can be phosphorylated by kinases, converting it to phosphotyrosine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, ATP and kinases for phosphorylation, and sulfuryl chloride for sulfation. The major products formed from these reactions include dopaquinone, phosphotyrosine, and sulfotyrosine .
Scientific Research Applications
L-Tyrosine disodium salt hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in biochemical assays.
Biology: It is an essential component of cell culture media, supporting the growth and viability of cells.
Medicine: L-Tyrosine is a precursor for the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Mechanism of Action
L-Tyrosine disodium salt hydrate exerts its effects through various mechanisms:
Neurotransmitter Synthesis: It serves as a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.
Protein Phosphorylation: The phosphorylation of tyrosine residues in proteins is a key step in cell signaling pathways.
Thyroid Hormone Production: L-Tyrosine is a precursor for the synthesis of thyroid hormones, which regulate metabolism, growth, and development.
Comparison with Similar Compounds
L-Tyrosine disodium salt hydrate can be compared with other similar compounds, such as:
L-Tyrosine: The non-salt form of L-Tyrosine, which has lower solubility compared to its disodium salt hydrate form.
L-Cystine: Another non-essential amino acid with a similar role in protein structure and function.
Glycyl-L-Tyrosine: A dipeptide containing L-Tyrosine, which is used as a reliable replacement when high concentrations of L-Tyrosine are required.
L-Tyrosine disodium salt hydrate is unique due to its enhanced solubility and suitability for use in various cell culture applications .
Properties
IUPAC Name |
disodium;(2S)-2-amino-3-(4-oxidophenyl)propanoate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.2Na.H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;/h1-4,8,11H,5,10H2,(H,12,13);;;1H2/q;2*+1;/p-2/t8-;;;/m0.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHYQCAVHUILN-CZDIJEQGSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-].O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NNa2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69847-45-6 | |
Record name | L-Tyrosine, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium L-tyrosinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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